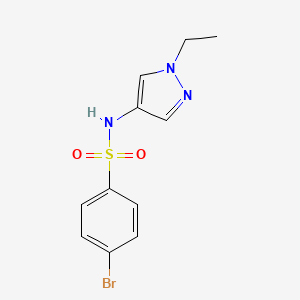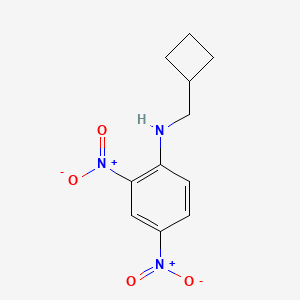
2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyrimidine ring substituted with a 2,4-dichlorobenzylthio group and a methyl group, making it a valuable molecule for various chemical reactions and studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 6-methylpyrimidin-4-amine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as acylation, hydrolysis, washing, distillation, and crystallization .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve the recycling of by-products to improve the overall efficiency and sustainability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrimidine compounds. These products can be further utilized in different chemical and biological applications .
Applications De Recherche Scientifique
2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting key enzymes or proteins involved in biological processes. For example, it may act as an antimicrobial agent by disrupting the cell membrane or interfering with protein synthesis . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((2,4-Dichlorobenzyl)thio)quinazolin-4(3H)-one: This compound shares a similar structure but with a quinazoline ring instead of a pyrimidine ring.
2-((Chlorobenzyl)thio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles: These compounds have a thiadiazole ring and exhibit strong antimicrobial activity.
Uniqueness
2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both a dichlorobenzylthio group and a methyl group on the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H11Cl2N3S |
|---|---|
Poids moléculaire |
300.2 g/mol |
Nom IUPAC |
2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C12H11Cl2N3S/c1-7-4-11(15)17-12(16-7)18-6-8-2-3-9(13)5-10(8)14/h2-5H,6H2,1H3,(H2,15,16,17) |
Clé InChI |
GDVVLQIKOJVFJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfanyl]propanamide](/img/structure/B14911899.png)






![N'-[1-(4-biphenylyl)ethylidene]benzohydrazide](/img/structure/B14911945.png)

